molecular formula C21H13F3N2O3 B2825275 N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 339020-73-4

N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No. B2825275
CAS RN: 339020-73-4
M. Wt: 398.341
InChI Key: JFSRTXPBDNHDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a trifluoromethyl group (-CF3), a chromeno[2,3-b]pyridine core, and a carboxamide group (a carbonyl group (C=O) attached to an amine group (NH2)) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The trifluoromethyl group is known to be highly electronegative, which could significantly influence the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, while the carboxamide group could participate in hydrogen bonding, influencing the compound’s solubility .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Compounds such as benzene-1,3,5-tricarboxamides (BTAs) are significant for their self-assembly behavior and applications ranging from nanotechnology to biomedical applications. The self-assembly of BTAs into nanometer-sized structures is stabilized by hydrogen bonding, demonstrating their potential in creating highly organized systems for various technological applications (Cantekin, de Greef, & Palmans, 2012).

Coordination Chemistry and Material Science

The chemistry of compounds such as 2,6-bis-(benzimidazol-2-yl)-pyridine showcases the diverse applications of these molecules in forming complex compounds with varied properties. These properties include spectroscopic characteristics, magnetic properties, and biological and electrochemical activities. Such research illustrates the potential for N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide in forming complex materials with unique properties (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Pharmaceutical Applications

Hydroxycoumarins, including 3-hydroxycoumarin and its derivatives, play a crucial role in synthetic organic chemistry and pharmaceutical industries. These compounds serve as precursors or starting materials in producing bioactive molecules. The synthesis and reactivity of these compounds suggest potential pathways for synthesizing and exploring the biological activities of this compound (Yoda, 2020).

Environmental Applications and Metal Interaction

The study of metals' influence on biologically important ligands, including their spectroscopic study, provides insights into how these compounds interact with metals. This research is crucial for understanding how similar compounds, such as this compound, might be used to chelate metals or influence biological systems through metal interactions (Lewandowski, Kalinowska, & Lewandowska, 2005).

properties

IUPAC Name

N-benzyl-5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O3/c22-21(23,24)18-15(19(28)25-11-12-6-2-1-3-7-12)10-14-17(27)13-8-4-5-9-16(13)29-20(14)26-18/h1-10H,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSRTXPBDNHDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N=C3C(=C2)C(=O)C4=CC=CC=C4O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.